molecular formula C17H20N4O5 B11947262 3-(2,4-Dinitrophenylhydrazonomethyl)camphor CAS No. 15049-07-7

3-(2,4-Dinitrophenylhydrazonomethyl)camphor

Cat. No.: B11947262
CAS No.: 15049-07-7
M. Wt: 360.4 g/mol
InChI Key: YVWBACPZDDNQBJ-NVMNQCDNSA-N
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Description

3-(2,4-Dinitrophenylhydrazonomethyl)camphor is a complex organic compound with the molecular formula C17H20N4O5 It is known for its unique structure, which includes a camphor backbone modified with a dinitrophenylhydrazonomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor typically involves the reaction of camphor with 2,4-dinitrophenylhydrazine under specific conditions. The process generally includes:

    Formation of the Hydrazone: Camphor reacts with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

    Methylation: The hydrazone intermediate is then methylated using a suitable methylating agent to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenylhydrazonomethyl)camphor undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in substitution reactions, where the dinitrophenyl group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

3-(2,4-Dinitrophenylhydrazonomethyl)camphor has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoroacetyl)camphor
  • 3-(4-Methylbenzylidene)camphor
  • 3-(Perfluorobutyryl)camphor

Uniqueness

3-(2,4-Dinitrophenylhydrazonomethyl)camphor is unique due to its dinitrophenylhydrazonomethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

15049-07-7

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H20N4O5/c1-16(2)12-6-7-17(16,3)15(22)11(12)9-18-19-13-5-4-10(20(23)24)8-14(13)21(25)26/h4-5,8-9,11-12,19H,6-7H2,1-3H3/b18-9-

InChI Key

YVWBACPZDDNQBJ-NVMNQCDNSA-N

Isomeric SMILES

CC1(C2CCC1(C(=O)C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

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